

# A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methylisonicotinic Acid

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## Compound of Interest

Compound Name: 2-Amino-6-methylisonicotinic acid

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This technical guide provides a detailed overview of the key spectroscopic data for the characterization of **2-Amino-6-methylisonicotinic acid**. The information presented herein is essential for researchers and professionals involved in the synthesis, quality control, and application of this compound in pharmaceutical and chemical research. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: 2-Amino-6-methylpyridine-4-carboxylic acid
- Synonyms: **2-Amino-6-methylisonicotinic acid**
- Molecular Formula:  $C_7H_8N_2O_2$  [1][2]
- Molecular Weight: 152.15 g/mol [1][2]
- Melting Point: Approximately 250 °C [1]

## Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Amino-6-methylisonicotinic acid**. This data is predicted based on the chemical structure and principles of spectroscopy.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~12.5 - 13.5	Singlet (broad)	1H	COOH
~6.5 - 6.7	Singlet	1H	Ar-H (Position 5)
~6.2 - 6.4	Singlet	1H	Ar-H (Position 3)
~5.8 - 6.0	Singlet (broad)	2H	NH <sub>2</sub>
~2.3 - 2.5	Singlet	3H	CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Carboxylic Acid)
~160	C-NH <sub>2</sub> (Position 2)
~155	C-CH <sub>3</sub> (Position 6)
~148	C-COOH (Position 4)
~108	C-H (Position 5)
~105	C-H (Position 3)
~24	CH <sub>3</sub>

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (Carboxylic Acid) & N-H stretch (Amine)
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
1710 - 1680	Strong	C=O stretch (Carboxylic Acid)
1620 - 1580	Strong	N-H bend (Amine) & C=C stretch (Aromatic)
1480 - 1400	Medium	C-C stretch (Aromatic)
1350 - 1250	Medium	C-N stretch
900 - 680	Medium-Strong	Aromatic C-H bend

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
152	[M] <sup>+</sup> (Molecular Ion)
135	[M - NH <sub>3</sub> ] <sup>+</sup>
107	[M - COOH] <sup>+</sup>
92	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

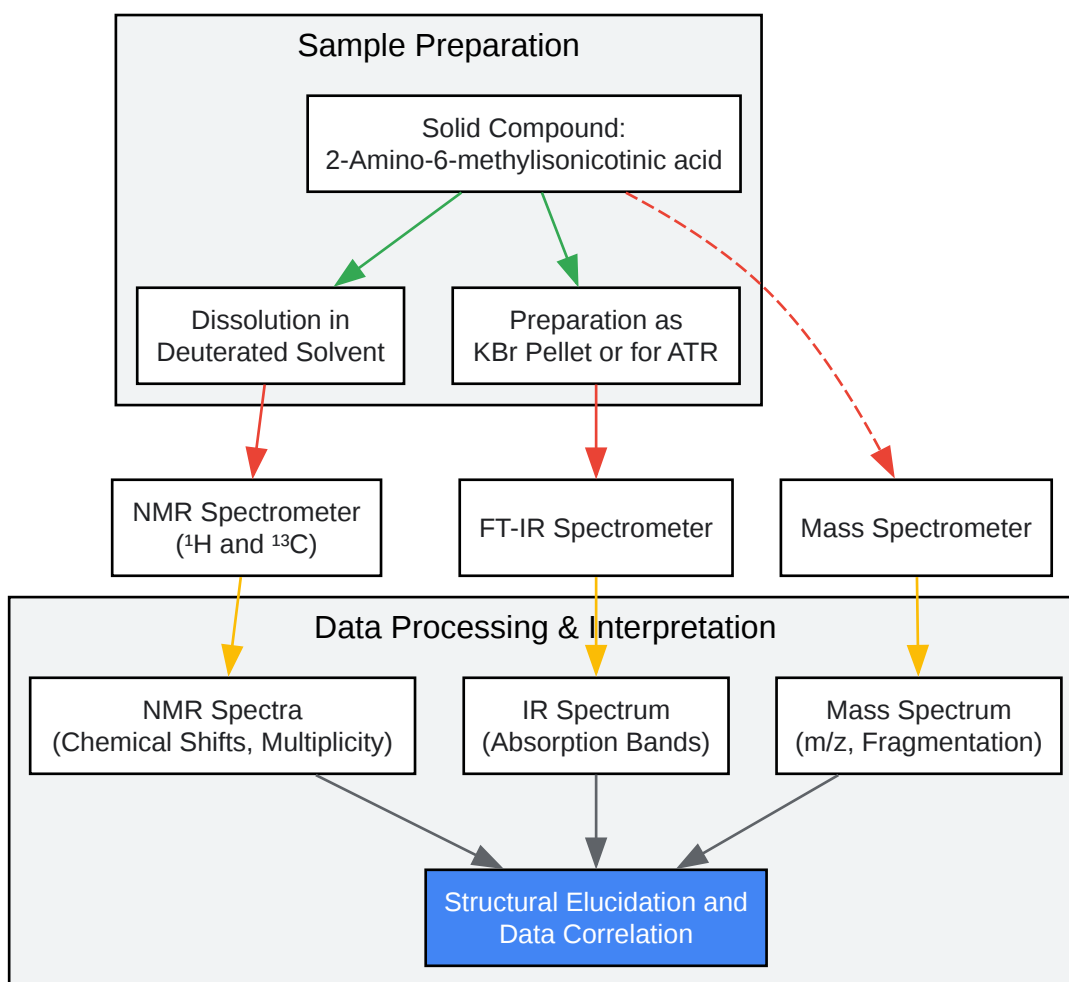
The following are generalized protocols for obtaining the spectroscopic data described above.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-6-methylisonicotinic acid** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a  $90^\circ$  pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Longer acquisition times and a greater number of scans are typically required compared to  $^1H$  NMR.
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Record the sample spectrum over the range of  $4000-400\text{ cm}^{-1}$ .

- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
- Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for solids with Electron Ionization).
- Instrumentation: Employ a mass spectrometer capable of the desired ionization technique (e.g., EI, ESI) and mass analysis (e.g., quadrupole, time-of-flight).
- Data Acquisition:
  - Ionize the sample molecules.
  - Separate the resulting ions based on their mass-to-charge ratio.
  - Detect the ions to generate a mass spectrum.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methylisonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337688#spectroscopic-data-for-2-amino-6-methylisonicotinic-acid-nmr-ir-mass-spec>]

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